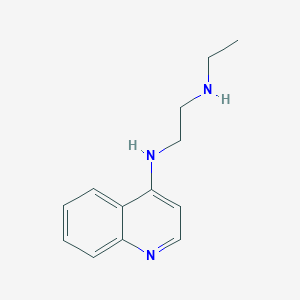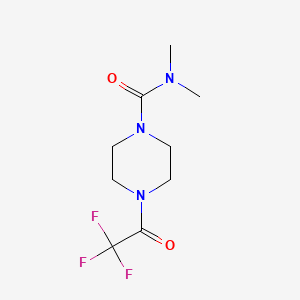
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine (EQD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQD is a diamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, but it has been suggested that N-ethyl-N'-quinolin-4-ylethane-1,2-diamine may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit various biochemical and physiological effects. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has several advantages for use in lab experiments, including its high purity and stability. However, N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is also highly toxic and requires careful handling and disposal. Additionally, the mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine derivatives with improved pharmacological properties. Another potential direction is the study of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in combination with other anti-cancer agents to improve its efficacy. Additionally, the role of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Métodos De Síntesis
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been synthesized through various methods, including the reaction between 2-aminoethyl quinoline and ethyl chloroacetate, and the reaction between 4-chloroquinoline and ethylenediamine. The synthesis of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been studied for its antioxidant activity and has been found to exhibit neuroprotective effects.
Propiedades
IUPAC Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-14-9-10-16-13-7-8-15-12-6-4-3-5-11(12)13/h3-8,14H,2,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOMIAXBCWXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)



![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)
